![molecular formula C25H15Cl2N3OS B2713015 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 392251-19-3](/img/structure/B2713015.png)
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
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Overview
Description
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide, also known as DTT-4C, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. DTT-4C is a synthetic compound that belongs to the class of quinoline derivatives and has a thiazole ring attached to it.
Scientific Research Applications
Antimicrobial Agents
Compounds related to N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus species. The structures of these compounds are elucidated using various spectroscopic methods, underscoring their potential as antimicrobial agents (Desai et al., 2011); (Rajput & Sharma, 2021); (Patel & Patel, 2010).
Antitubercular and Antimalarial Activity
Some derivatives of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide demonstrate notable antitubercular and antimalarial activities. These compounds have been tested against Mycobacterium tuberculosis and Plasmodium falciparum, showing promising results. The research highlights the potential of these compounds in developing new treatments for tuberculosis and malaria (Umamatheswari & Sankar, 2017); (Solomon et al., 2013).
Anticancer Activity
Research on similar compounds shows potential anticancer activities. These compounds have been evaluated against various cancer cell lines, demonstrating efficacy in inhibiting cancer cell growth. This research contributes to the ongoing exploration of new anticancer agents (Cai et al., 2016).
Additional Pharmaceutical Research
The broad range of activities of these compounds makes them interesting targets for further pharmaceutical research. Studies focus on understanding their physicochemical properties, modes of action, and potential applications in treating various diseases. This research is pivotal in developing new therapeutic agents (Renzulli et al., 2011).
Mechanism of Action
Target of Action
The compound “N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide” contains a thiazole ring, which is a common structural motif in many biologically active compounds. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a thiazole ring can interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor binding .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Thiazole derivatives can have a variety of effects at the molecular and cellular level, such as inhibiting cell proliferation or inducing cell death in the case of anticancer activity .
properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Cl2N3OS/c26-16-10-11-20(27)19(12-16)23-14-32-25(29-23)30-24(31)18-13-22(15-6-2-1-3-7-15)28-21-9-5-4-8-17(18)21/h1-14H,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRKCGFBBQNIMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=C(C=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide |
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